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[(4-Ethylphenyl)methyl](pentan-3-YL)amine

Cat. No.: B13274395
M. Wt: 205.34 g/mol
InChI Key: LJJDYGPPLCTJNN-UHFFFAOYSA-N
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Description

Contextualization within Amine Chemistry

Amines are a fundamental class of organic compounds characterized by the presence of a nitrogen atom with a lone pair of electrons. They are formally derived from ammonia (NH₃) by replacing one or more hydrogen atoms with alkyl or aryl groups. fishersci.co.uk The classification of amines as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) depends on the number of organic substituents attached to the nitrogen atom. fishersci.co.uk

(4-Ethylphenyl)methylamine is classified as a secondary amine, as the nitrogen atom is bonded to two organic substituents: a (4-ethylphenyl)methyl group (an arylmethyl, or benzylic, group) and a pentan-3-yl group (an alkyl group). This structure places it in the category of substituted alkyl aryl amines, which are noted for their utility as intermediates in organic synthesis and as core components in many biologically active molecules. fishersci.co.uk The nitrogen atom's lone pair of electrons makes these compounds basic and nucleophilic, enabling them to participate in a wide array of chemical reactions. fishersci.co.uk

Strategic Importance of the (4-Ethylphenyl)methylamine Scaffold in Organic Synthesis

The (4-Ethylphenyl)methylamine scaffold, a key component of the title compound, is a derivative of the broader 2-phenethylamine and benzylamine structural motifs. The 2-phenethylamine framework is a crucial element in a vast number of natural products and synthetic compounds with significant biological activity, including neurotransmitters like dopamine and norepinephrine. nih.govresearchgate.net This structural unit is a frequent target in medicinal chemistry due to its ability to interact with various biological receptors. nih.govnih.gov

Benzylamines, in particular, serve as important precursors in organic chemistry. wikipedia.org The benzyl (B1604629) group can be used as a protecting group for amines, which can later be removed by hydrogenolysis. wikipedia.org This strategy allows for selective reactions at other parts of a molecule. Furthermore, the N-alkylation of benzylamine and its derivatives is a common method to introduce specific alkyl groups, leading to the synthesis of more complex amines with desired properties. wikipedia.org The presence of the ethyl group on the phenyl ring in the (4-ethylphenyl)methylamine scaffold offers a site for further chemical modification, potentially influencing the molecule's electronic properties and steric profile, which can be advantageous in the design of new compounds.

Historical Overview of Related Chemical Transformations

The synthesis of substituted alkyl aryl amines like (4-Ethylphenyl)methylamine relies on well-established chemical transformations, primarily involving the formation of carbon-nitrogen bonds. One of the oldest and most direct methods is the N-alkylation of a primary amine with an alkyl halide. wikipedia.org This type of reaction is a nucleophilic aliphatic substitution, where the amine acts as the nucleophile. wikipedia.org However, a significant challenge with this method is the potential for overalkylation, where the initially formed secondary amine reacts further with the alkyl halide to produce a tertiary amine and even a quaternary ammonium (B1175870) salt. wikipedia.org

To address the issue of selectivity, various alternative methods have been developed over the years. Reductive amination, which involves the reaction of an amine with a ketone or aldehyde in the presence of a reducing agent, is a powerful technique for the controlled synthesis of substituted amines. rsc.org For the synthesis of the title compound, this could involve the reaction of 4-ethylbenzaldehyde (B1584596) with pentan-3-amine or the reaction of pentan-3-one with (4-ethylphenyl)methanamine, followed by reduction.

More recently, catalytic methods have gained prominence. These include the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where an alcohol is used as the alkylating agent in the presence of a transition metal catalyst. This approach is considered more environmentally friendly as the only byproduct is water. organic-chemistry.org The development of palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, has also revolutionized the synthesis of aryl amines, although it is more commonly used for forming a bond between nitrogen and an aryl ring directly. fishersci.co.uk

Scope and Objectives of Research on (4-Ethylphenyl)methylamine

Given the absence of specific literature on (4-Ethylphenyl)methylamine, the scope of research on this compound would be exploratory. The primary objectives would be to synthesize the compound, fully characterize its chemical and physical properties, and investigate its potential applications.

Key Research Objectives would include:

Synthesis and Optimization: Developing an efficient and selective synthetic route to (4-Ethylphenyl)methylamine. This would involve comparing different methods, such as direct alkylation and reductive amination, to maximize yield and purity.

Spectroscopic and Physicochemical Characterization: A thorough analysis of the compound's structure and properties using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry. Determination of physical properties such as boiling point, density, and solubility would also be crucial.

Exploration of Reactivity: Investigating the chemical reactivity of the secondary amine group, for example, through acylation, further alkylation to form tertiary amines, or its use as a ligand in coordination chemistry.

Screening for Biological Activity: Drawing inspiration from the broader class of phenethylamines, a key objective would be to screen (4-Ethylphenyl)methylamine and its derivatives for potential biological activity. nih.gov This could involve assays for receptor binding or enzymatic inhibition relevant to various therapeutic areas.

Research Findings

As this is a novel compound, specific research findings are not available. However, based on the general principles of organic chemistry, a number of properties and synthetic routes can be predicted.

Predicted Physicochemical Properties

The following table presents estimated physicochemical properties for (4-Ethylphenyl)methylamine. These are not experimental values and are based on the properties of similar known compounds like benzylamine and N-isopropylbenzylamine. nist.gov

PropertyPredicted Value
Molecular Formula C₁₄H₂₃N
Molecular Weight 205.34 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Estimated in the range of 250-280 °C
Density ~0.9 g/mL
Solubility Sparingly soluble in water, soluble in organic solvents
pKa of Conjugate Acid Estimated to be around 10-11

Potential Synthetic Approaches

The synthesis of (4-Ethylphenyl)methylamine could be approached through several established methods for amine synthesis. The table below summarizes some of the most viable options.

Synthetic MethodReactantsGeneral ConditionsKey Advantages/Disadvantages
Reductive Amination 4-Ethylbenzaldehyde and pentan-3-amineReducing agent (e.g., NaBH₃CN, H₂/Pd)Good control over selectivity, avoids overalkylation.
Pentan-3-one and (4-ethylphenyl)methanamineReducing agent (e.g., NaBH₃CN, H₂/Pd)Versatile and widely applicable.
Direct N-Alkylation (4-Ethylphenyl)methanamine and 3-bromopentaneBase (e.g., K₂CO₃), solvent (e.g., acetonitrile)Simple procedure, but risks overalkylation to form a tertiary amine. wikipedia.org
Pentan-3-amine and 1-(bromomethyl)-4-ethylbenzeneBase (e.g., K₂CO₃), solvent (e.g., acetonitrile)Reactivity of the benzylic halide is high.
"Borrowing Hydrogen" 4-Ethylbenzyl alcohol and pentan-3-amineTransition metal catalyst (e.g., Ru, Ir complexes)Atom-economical and environmentally friendly ("green") method. organic-chemistry.org
Pentan-3-ol and (4-ethylphenyl)methanamineTransition metal catalyst (e.g., Ru, Ir complexes)Requires specialized catalysts and potentially higher temperatures.

Direct Alkylation Approaches

Direct alkylation methods provide a straightforward pathway to C-N bond formation, essential for the synthesis of (4-Ethylphenyl)methylamine. These strategies typically involve the reaction of a nitrogen-containing nucleophile with an electrophilic carbon source.

Reductive Amination Strategies

Reductive amination stands as a prominent and widely utilized method for the synthesis of amines, including (4-Ethylphenyl)methylamine. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orglibretexts.org This reaction involves the condensation of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comwikipedia.orglibretexts.org For the synthesis of (4-Ethylphenyl)methylamine, 4-ethylbenzaldehyde would be reacted with pentan-3-amine.

The process begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, leading to the formation of a hemiaminal. This intermediate subsequently loses a molecule of water to form an imine (or an iminium ion under acidic conditions). wikipedia.org The imine is then reduced to the final amine product. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.comwikipedia.orgharvard.edu Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the iminium ion over the starting aldehyde. masterorganicchemistry.com

The reaction conditions are generally mild, often proceeding at room temperature and under neutral or slightly acidic pH to facilitate imine formation. wikipedia.org The choice of solvent and reducing agent can be optimized to achieve high yields.

Table 1: Common Reducing Agents in Reductive Amination

Reducing Agent Typical Reaction Conditions Notes
Sodium Borohydride (NaBH₄) Methanol (B129727), Ethanol Can also reduce the starting aldehyde/ketone. masterorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN) Methanol, Ethanol, pH 6-7 Selective for the iminium ion. masterorganicchemistry.comharvard.edu

Nucleophilic Substitution Reactions with Halide Precursors

Another direct approach to the synthesis of (4-Ethylphenyl)methylamine and its derivatives is through nucleophilic substitution. This method involves the reaction of an amine with an alkyl halide. To synthesize (4-Ethylphenyl)methylamine via this route, one could react (4-ethylphenyl)methyl halide (e.g., bromide or chloride) with pentan-3-amine.

In this SN2 reaction, the lone pair of electrons on the nitrogen atom of pentan-3-amine acts as a nucleophile, attacking the electrophilic carbon of the (4-ethylphenyl)methyl halide and displacing the halide ion. A potential challenge with this method is the possibility of overalkylation, where the newly formed secondary amine can react further with the alkyl halide to produce a tertiary amine and even a quaternary ammonium salt. masterorganicchemistry.com To control this, reaction conditions such as stoichiometry, temperature, and reaction time must be carefully managed. Using a large excess of the starting amine can favor the formation of the desired secondary amine.

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) offer an efficient approach to synthesizing complex molecules in a single step from three or more starting materials.

Iminium Ion Chemistry for C-N Bond Formation

Iminium ions are key intermediates in the synthesis of amines, particularly in reductive amination. wikipedia.orgharvard.edu These cationic species are formed by the protonation or alkylation of an imine. Their electrophilic nature makes them susceptible to attack by nucleophiles, including hydride reagents in reductive amination, or carbanions in other C-C and C-N bond-forming reactions.

In the context of synthesizing (4-Ethylphenyl)methylamine, the iminium ion is formed in situ from the condensation of 4-ethylbenzaldehyde and pentan-3-amine. The subsequent reduction of this iminium ion is the final step in the reductive amination process. The reactivity of the iminium ion is crucial for the success of the reaction.

Catalytic Asymmetric Synthesis of Chiral Analogues of (4-Ethylphenyl)methylamine

The synthesis of chiral amines is of significant interest, particularly in the pharmaceutical industry, as the stereochemistry of a molecule can dramatically affect its biological activity. nih.govfrontiersin.org Catalytic asymmetric synthesis provides a powerful tool for accessing enantiomerically enriched chiral amines.

Enantioselective C-N Coupling Reactions

Enantioselective C-N coupling reactions are a sophisticated method for the synthesis of chiral amines. liverpool.ac.ukresearchgate.net These reactions often employ transition metal catalysts with chiral ligands to control the stereochemical outcome of the C-N bond formation. For instance, palladium-catalyzed C-N coupling reactions have been developed for the enantioselective synthesis of hemiaminals. researchgate.net

Another approach involves the use of biocatalysts, such as engineered enzymes, which can perform highly stereoselective transformations. nih.gov For example, engineered variants of myoglobin have been used for the asymmetric N-H carbene insertion of aromatic amines to produce chiral α-amino acid derivatives. nih.gov While not directly applied to the synthesis of (4-Ethylphenyl)methylamine in the provided search results, these methodologies represent the forefront of chiral amine synthesis and could potentially be adapted for the production of chiral analogues of the target compound.

Table 2: Selected Approaches to Catalytic Asymmetric Amine Synthesis

Method Catalyst/Reagent Key Features
Light-Promoted C-N Coupling Ni(II)-dMebpy complex Stereoretentive coupling of chiral amines with aryl bromides. liverpool.ac.uk
Biocatalytic Carbene N-H Insertion Engineered Myoglobin Variants Asymmetric synthesis of chiral amines via carbene insertion. nih.gov

An exploration into the greener synthetic pathways for producing (4-Ethylphenyl)methylamine reveals a significant shift towards environmentally benign chemical processes. Adhering to the principles of green chemistry, modern synthetic methodologies aim to reduce waste, eliminate hazardous solvents, and utilize renewable resources and catalysts. nih.gov This article focuses on the application of these principles, specifically solvent-free reactions and biocatalytic routes, in the synthesis of (4-Ethylphenyl)methylamine, a primary amine typically synthesized via the reductive amination of 4-ethylbenzaldehyde.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H23N B13274395 [(4-Ethylphenyl)methyl](pentan-3-YL)amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-[(4-ethylphenyl)methyl]pentan-3-amine

InChI

InChI=1S/C14H23N/c1-4-12-7-9-13(10-8-12)11-15-14(5-2)6-3/h7-10,14-15H,4-6,11H2,1-3H3

InChI Key

LJJDYGPPLCTJNN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CNC(CC)CC

Origin of Product

United States

Reactivity and Transformations of 4 Ethylphenyl Methylamine

Amination Reactions and Derivatives

The lone pair of electrons on the nitrogen atom of (4-Ethylphenyl)methylamine makes it a nucleophilic center, readily participating in reactions that form new bonds to nitrogen.

N-alkylation introduces an additional alkyl group to the nitrogen atom, converting the secondary amine into a tertiary amine. This is typically achieved by reaction with an alkyl halide. For instance, reaction with methyl iodide would yield N-[(4-ethylphenyl)methyl]-N-methylpentan-3-amine.

N-acylation involves the introduction of an acyl group (R-C=O) to the nitrogen atom, forming an amide. This reaction is often carried out using acyl chlorides or acid anhydrides. For example, reacting (4-Ethylphenyl)methylamine with acetyl chloride in the presence of a base would produce N-[(4-ethylphenyl)methyl]-N-(pentan-3-yl)acetamide. A general method for acylation can also involve the direct use of carboxylic acids. researchgate.net

Table 1: Representative N-Alkylation and N-Acylation Reactions

Reactant 1Reactant 2ProductReaction Type
(4-Ethylphenyl)methylamineMethyl IodideN-[(4-ethylphenyl)methyl]-N-methylpentan-3-amineN-Alkylation
(4-Ethylphenyl)methylamineAcetyl ChlorideN-[(4-ethylphenyl)methyl]-N-(pentan-3-yl)acetamideN-Acylation
(4-Ethylphenyl)methylamineBenzoic AnhydrideN-benzoyl-N-[(4-ethylphenyl)methyl]pentan-3-amineN-Acylation

As a secondary amine, (4-Ethylphenyl)methylamine can be converted into a tertiary amine via N-alkylation, which can then undergo further alkylation to form a quaternary ammonium (B1175870) salt. drugbank.com These salts are ionic compounds with a positively charged nitrogen atom bonded to four organic substituents. drugbank.com For example, after methylation to form N-[(4-ethylphenyl)methyl]-N-methylpentan-3-amine, a subsequent reaction with another equivalent of methyl iodide would yield N-[(4-ethylphenyl)methyl]-N,N-dimethylpentan-3-aminium iodide. Quaternary ammonium salts are a broad class of compounds with diverse applications. epa.govnih.govnih.gov The properties of these salts can be modulated by the choice of the counterion. google.com

Table 2: Formation of a Representative Quaternary Ammonium Salt

Reactant 1Reactant 2IntermediateReactant 3Final Product
(4-Ethylphenyl)methylamineMethyl IodideN-[(4-ethylphenyl)methyl]-N-methylpentan-3-amineMethyl IodideN-[(4-ethylphenyl)methyl]-N,N-dimethylpentan-3-aminium iodide

Aromatic Ring Functionalization of the (4-Ethylphenyl)methyl Moiety

The 4-ethylphenyl group provides a site for various aromatic functionalization reactions, allowing for the introduction of new substituents onto the benzene (B151609) ring.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orglibretexts.org The ethyl group on the phenyl ring is an activating group, meaning it increases the rate of electrophilic substitution and directs incoming electrophiles to the ortho and para positions relative to itself. wikipedia.org Since the para position is already occupied by the methylamine (B109427) substituent, electrophilic attack will predominantly occur at the ortho positions (positions 2 and 6).

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a halogen in the presence of a Lewis acid catalyst. masterorganicchemistry.com

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide with a Lewis acid catalyst. masterorganicchemistry.com

Table 3: Predicted Products of Electrophilic Aromatic Substitution

ReactionReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄(2-Nitro-4-ethylphenyl)methylamine
BrominationBr₂, FeBr₃(2-Bromo-4-ethylphenyl)methylamine
Friedel-Crafts AcylationCH₃COCl, AlCl₃(2-Acetyl-4-ethylphenyl)methylamine

To perform metal-catalyzed cross-coupling reactions, the aryl ring must first be functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate. This can be achieved through electrophilic halogenation as described above. Once the aryl halide is formed, a variety of carbon-carbon and carbon-heteroatom bonds can be created using transition metal catalysts, most commonly palladium or nickel. wiley-vch.deeie.gracs.org

Prominent cross-coupling reactions include:

Suzuki Coupling: Reaction of an aryl halide with an organoboron compound. eie.gr

Heck Coupling: Reaction of an aryl halide with an alkene. eie.gr

Sonogashira Coupling: Reaction of an aryl halide with a terminal alkyne. eie.gr

Buchwald-Hartwig Amination: Reaction of an aryl halide with an amine to form a new C-N bond. eie.gr

These reactions are powerful tools for the synthesis of complex molecules. ethz.chwikipedia.org

Table 4: Representative Metal-Catalyzed Cross-Coupling Reactions on a Brominated Derivative

Starting MaterialCoupling PartnerCatalyst SystemReaction TypeProduct
(2-Bromo-4-ethylphenyl)methylaminePhenylboronic acidPd(PPh₃)₄, baseSuzuki Coupling(2-Phenyl-4-ethylphenyl)methylamine
(2-Bromo-4-ethylphenyl)methylamineStyrenePd(OAc)₂, P(o-tolyl)₃, baseHeck Coupling(2-Styryl-4-ethylphenyl)methylamine
(2-Bromo-4-ethylphenyl)methylaminePhenylacetylenePdCl₂(PPh₃)₂, CuI, baseSonogashira Coupling(2-(Phenylethynyl)-4-ethylphenyl)methylamine

Stereoselective Reactions Involving the Chiral Pentan-3-YL Moiety

The pentan-3-yl group in (4-Ethylphenyl)methylamine possesses a chiral center at the third carbon atom. ebi.ac.uk While the compound as a whole may be synthesized as a racemate, the presence of this stereocenter opens up possibilities for stereoselective reactions. If the amine were to be resolved into its individual enantiomers, reactions involving the chiral pentan-3-yl moiety could proceed with a degree of stereocontrol, leading to the preferential formation of one diastereomer over another.

For instance, if the nitrogen atom were to be functionalized in a way that creates a new stereocenter, the existing chirality of the pentan-3-yl group could influence the stereochemical outcome of the reaction. This is a common strategy in asymmetric synthesis. researchgate.netnih.gov The development of such stereoselective transformations would be a key area of investigation for this compound. An example could be a diastereoselective [3+2] cycloaddition if the amine were converted into a suitable azomethine ylide precursor. nih.gov

Further research would be necessary to explore and develop specific stereoselective reactions involving the chiral pentan-3-yl moiety of this compound.

Oxidation and Reduction Chemistry of the Amine Functionality

The secondary amine group is a primary site for oxidative transformations. The presence of a benzylic proton makes this class of compounds particularly susceptible to oxidation, often leading to imines or their derivatives.

The oxidation of secondary amines typically proceeds through a two-step sequence involving the initial formation of a hydroxylamine, which is then further oxidized to a nitrone. nih.govacs.org For benzylic secondary amines like (4-Ethylphenyl)methylamine, this transformation can be achieved using environmentally benign oxidants such as hydrogen peroxide (H₂O₂). nih.govacs.org

Studies have shown that this oxidation can proceed efficiently without a metal catalyst, using solvents like methanol (B129727) (MeOH) or acetonitrile (B52724) (CH₃CN) which appear to activate the H₂O₂. nih.govacs.orgresearchgate.net This method is highly selective for secondary amines, even in the presence of tertiary amines. nih.govacs.org The reaction of (4-Ethylphenyl)methylamine would be expected to yield the corresponding C-(4-ethylphenyl)-N-(pentan-3-yl)nitrone.

Table 1: Conditions for Oxidation of Benzylic Secondary Amines to Nitrones with H₂O₂ nih.govacs.orgresearchgate.net
Substrate (Analogue)OxidantConditionsYield (%)
DibenzylamineH₂O₂ (30%)MeOH, 50 °C, 12 h85
DibenzylamineH₂O₂ (30%)CH₃CN, rt, 2 h93
N-benzyl-4-methoxybenzylamineH₂O₂ (30%)CH₃CN, rt, 2 h91
N-benzyl-4-chlorobenzylamineH₂O₂ (30%)CH₃CN, rt, 4 h86

Deamination involves the removal of the amine functionality. For secondary amines, this is not as direct as for primary amines, which can be converted to diazonium salts. However, several potential pathways exist.

One route is through oxidative deamination. The oxidation of the secondary amine can form an iminium ion intermediate. This species is susceptible to hydrolysis, which would cleave the C-N bond to yield an aldehyde (4-ethylbenzaldehyde) and a primary amine (pentan-3-amine).

Another approach involves converting the nitrogen into a good leaving group. While direct diazotization is not possible, derivatization can facilitate removal. For instance, N-nitrosation followed by elimination is a potential, though often harsh, method. More contemporary methods focus on milder conditions. Recent advances in the deamination of primary benzylic amines utilize reagents like isoamyl nitrite (B80452) for in-situ diazotization, which could potentially be adapted following N-dealkylation of the secondary amine. rsc.org Studies on protonated benzylamines under hydrothermal conditions show that deamination can occur via nucleophilic substitution (Sₙ1 and Sₙ2 mechanisms) to form the corresponding alcohol, a pathway that could be relevant under specific acidic conditions. researchgate.net

Rearrangement Reactions and Fragmentations

The structure of (4-Ethylphenyl)methylamine allows for several characteristic rearrangement and fragmentation reactions, particularly after derivatization or under specific energetic conditions like mass spectrometry.

Rearrangement Reactions:

Stevens Rearrangement : This is a base-promoted 1,2-rearrangement of quaternary ammonium salts. wikipedia.orgchemistry-reaction.com To undergo this reaction, (4-Ethylphenyl)methylamine would first need to be alkylated to form a quaternary ammonium salt. Upon treatment with a strong base, an ylide intermediate is formed, followed by the migration of one of the N-substituents (e.g., the 4-ethylphenylmethyl group) to the adjacent carbon of the other substituent. wikipedia.orgsynarchive.com The reaction proceeds with retention of configuration at the migrating center. chemistry-reaction.com

Polonovski Reaction : This reaction involves the demethylation or dealkylation of a tertiary amine N-oxide upon treatment with an acylating agent like acetic anhydride. organicreactions.orgresearchgate.netnumberanalytics.com While the subject compound is a secondary amine, if it were converted to a tertiary amine (e.g., N-methylation) and then oxidized to the corresponding N-oxide, it could undergo a Polonovski-type reaction. This process generates an iminium ion, which can then be hydrolyzed or trapped by nucleophiles, leading to cleavage of an N-alkyl group. organicreactions.orgnumberanalytics.com

Fragmentations:

Mass spectrometry provides significant insight into the fragmentation pathways of molecules. For protonated benzylamines, a primary fragmentation route under collision-induced dissociation (CID) is the cleavage of the benzylic C-N bond. nih.gov

For protonated (4-Ethylphenyl)methylamine, this would lead to two primary fragmentation possibilities:

Loss of the neutral pentan-3-amine to form a stable 4-ethylbenzyl cation.

Loss of neutral 4-ethyltoluene (B166476) to form a protonated pentan-3-imine.

Studies on similar structures show that the loss of the amine moiety to form the benzyl (B1604629) cation is often a dominant, low-energy pathway. nih.govnih.gov Further fragmentation of the resulting benzylic ion can occur at higher energies. nih.gov

Table 2: Predicted Key Fragment Ions in Mass Spectrometry of Protonated (4-Ethylphenyl)methylamine
Fragment IonProposed StructureFormation Pathway
[M+H]⁺C₁₄H₂₄N⁺Parent molecular ion
[M - C₅H₁₁N + H]⁺C₉H₁₁⁺Loss of neutral pentan-3-amine to form the 4-ethylbenzyl cation
[M - C₉H₁₂ + H]⁺C₅H₁₂N⁺Loss of neutral 4-ethyltoluene to form protonated pentan-3-imine

Mechanistic Investigations of Reactions Involving 4 Ethylphenyl Methylamine

Elucidation of Reaction Mechanisms in C-N Bond Formation

The formation of (4-Ethylphenyl)methylamine from (4-Ethylphenyl)methylamine and pentan-3-one typically proceeds via reductive amination. wikipedia.org This process is a highly efficient method for creating C-N bonds and involves two key stages: the formation of an imine intermediate followed by its reduction. wikipedia.orgnumberanalytics.com

The reaction initiates with the nucleophilic attack of the nitrogen atom of (4-Ethylphenyl)methylamine on the electrophilic carbonyl carbon of pentan-3-one. This step results in the formation of a tetrahedral intermediate known as a hemiaminal. wikipedia.org The reaction is generally reversible and often catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Subsequently, the hemiaminal intermediate undergoes dehydration, a process that involves the loss of a water molecule to form an imine (or an iminium ion under acidic conditions). wikipedia.org This step is the equilibrium-driven formation of the C=N double bond.

The final step is the reduction of the imine intermediate. This can be achieved through various methods, most commonly catalytic hydrogenation or the use of hydride-based reducing agents. frontiersin.orgacs.org This reduction step is irreversible and drives the entire reaction sequence towards the final secondary amine product, (4-Ethylphenyl)methylamine. frontiersin.org

Alternative pathways for C-N bond formation include nucleophilic substitution reactions, where (4-Ethylphenyl)methylamine acts as a nucleophile, displacing a leaving group on an alkyl halide. numberanalytics.comchemistrytalk.org The mechanism of such reactions can be either SN1, involving a carbocation intermediate, or SN2, which is a single concerted step. numberanalytics.compearson.com

Kinetic Isotope Effect Studies for Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining which bonds are broken or formed in the rate-determining step (RDS). wikipedia.orgprinceton.edubaranlab.org It is defined as the ratio of the reaction rate of a reactant with a lighter isotope to that of a reactant with a heavier isotope (e.g., kH/kD). wikipedia.org

In the context of the reaction of (4-Ethylphenyl)methylamine, KIE studies can provide insight into the transition state of the C-N bond formation.

Primary KIE: A primary KIE is observed when a bond to the isotopically labeled atom is broken in the RDS. princeton.edu For instance, if the N-H bond of the amine is broken during the rate-limiting step (e.g., in a concerted proton transfer during the formation of the C-N bond), a significant primary KIE (kH/kD > 1) would be expected when using deuterated (4-Ethylphenyl)methylamine (4-EtC6H4CH2ND2). koreascience.krnih.gov Studies on the addition of benzylamines to activated olefins in acetonitrile (B52724) have shown normal kinetic isotope effects (kH/kD > 1.0), suggesting that the N-H bond is indeed breaking in the transition state. koreascience.kr

Secondary KIE: A secondary KIE occurs when the isotopically labeled atom is not directly involved in bond breaking or formation. wikipedia.orglibretexts.org These effects are typically smaller than primary KIEs and arise from changes in hybridization or steric environment between the ground state and the transition state. princeton.edulibretexts.org For example, labeling the benzylic carbon could reveal changes at that position during the RDS.

Table 1: Hypothetical Kinetic Isotope Effects for the Reaction of (4-Ethylphenyl)methylamine with Pentan-3-one
Isotopically Labeled ReactantObserved KIE (klight/kheavy)Mechanistic Implication
(4-EtC6H4)CH2ND2~2.0 - 2.4Indicates N-H(D) bond breaking is part of the rate-determining step, suggesting a concerted mechanism. koreascience.kr
(4-EtC6H4)13CH2NH2~1.02 - 1.08A small secondary KIE may suggest a change in hybridization at the benzylic carbon in the transition state. wikipedia.org
Pentan-3-one-18O~1.05A small KIE suggests that C-O bond cleavage (dehydration) may be partially rate-limiting.

Identification of Reaction Intermediates and Transition States

The pathway from (4-Ethylphenyl)methylamine and pentan-3-one to the final product involves several key intermediates and transition states.

Hemiaminal Intermediate: As mentioned, the initial nucleophilic attack forms a hemiaminal. This species is a tetrahedral intermediate where the carbon atom is bonded to a hydroxyl group, an amino group, and two alkyl groups. It is typically unstable and exists in equilibrium with the starting materials. wikipedia.org

Imine/Iminium Ion Intermediate: The dehydration of the hemiaminal leads to the formation of an imine (a compound containing a C=N double bond). Under acidic conditions, the nitrogen of the imine can be protonated to form a more reactive iminium ion. This intermediate is the direct precursor to the final amine product in reductive amination. wikipedia.org

Transition States: The structures of the transition states dictate the reaction's kinetics and stereochemistry. In the nucleophilic addition of benzylamines to activated alkenes, a four-membered cyclic transition state has been proposed where the C-N bond formation and proton transfer from the amine to a carbon atom occur concurrently. koreascience.krnih.gov Such a constrained structure is supported by highly negative activation entropies (ΔS‡). researchgate.net For the reduction step, the transition state will involve the imine (or iminium ion), the reducing agent (e.g., a hydride), and potentially a catalyst. The geometry of this transition state is crucial in asymmetric synthesis for establishing the stereochemistry of the final product.

Catalyst Role and Activation Mechanisms in Catalyzed Reactions

Catalysts are frequently employed to enhance the efficiency, rate, and selectivity of C-N bond formation. In the reductive amination pathway to synthesize (4-Ethylphenyl)methylamine, both the imine formation and the reduction step can be catalyzed.

Acid/Base Catalysis: The initial condensation to form the hemiaminal and its subsequent dehydration to the imine are often catalyzed by either an acid or a base. Acid catalysis proceeds by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Metal Catalysts for Reduction: The reduction of the imine intermediate is commonly achieved by catalytic hydrogenation. frontiersin.orgacs.org Transition metals are pivotal in this process.

Palladium (Pd) and Platinum (Pt): Catalysts like Pd/C or PtO2 are highly effective. The mechanism involves the adsorption of hydrogen gas onto the metal surface, forming active metal-hydride species. wikipedia.org The imine intermediate then coordinates to the metal surface and is subsequently reduced by the transfer of hydrogen atoms. wikipedia.orgencyclopedia.pub

Nickel (Ni): Raney Nickel is another common, cost-effective catalyst that operates via a similar mechanism. wikipedia.orgmdpi.com

Iridium (Ir) and Rhodium (Rh): Homogeneous catalysts based on iridium and rhodium complexes are also used, particularly for asymmetric reductive aminations, where they can provide high enantioselectivity. kanto.co.jporganic-chemistry.org

Hydride Reducing Agents: An alternative to catalytic hydrogenation is the use of hydride reagents.

Sodium Borohydride (NaBH4) and Derivatives: Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are milder reducing agents than NaBH4 and are particularly effective for reductive amination. acs.org They are selective for the reduction of the protonated iminium ion over the starting ketone or aldehyde, allowing the entire reaction to be performed in one pot. acs.org

Table 3: Common Catalytic Systems for Reductive Amination
Catalyst/ReagentHydrogen SourceTypical ConditionsAdvantages
Pd/C, Pt/C, Raney-NiH2 gasPressurized H2, various solventsHigh efficiency, atom economy. wikipedia.org
NaBH3CNInternal HydrideAcidic pH (~6), Methanol (B129727)Mild, selective for iminium ion. acs.org
NaBH(OAc)3Internal HydrideNon-protic solvents (e.g., DCE)Mild, effective for a wide range of substrates. acs.org
Iridium ComplexesFormic acid / FormateReflux, 60-80°CHigh activity, useful for primary amines. kanto.co.jp

Theoretical and Computational Chemistry Studies of 4 Ethylphenyl Methylamine

Conformational Analysis and Energy Landscapes

Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule and its corresponding energy variations. For a flexible molecule like (4-Ethylphenyl)methylamine, with multiple rotatable bonds, a multitude of conformations are possible. These arise from the rotation around the C-N bonds and the single bonds within the ethyl and pentyl groups.

Computational methods, particularly molecular mechanics and quantum chemical calculations, can be employed to map the potential energy surface (PES) of the molecule. By systematically rotating key dihedral angles and calculating the corresponding energy, a detailed energy landscape can be constructed. This landscape reveals the low-energy, stable conformations (local minima) and the energy barriers (transition states) that separate them.

For (4-Ethylphenyl)methylamine, key dihedral angles to consider would be:

The C-C-N-C dihedral angle involving the benzyl (B1604629) group and the nitrogen.

The C-N-C-C dihedral angle involving the pentan-3-yl group and the nitrogen.

Rotations within the ethyl and pentyl chains.

The relative energies of these conformations are crucial in determining the most probable shapes the molecule will adopt at a given temperature. The global minimum on the PES represents the most stable conformation.

Table 1: Hypothetical Relative Energies of Key Conformers of (4-Ethylphenyl)methylamine

Conformer Dihedral Angle (C-C-N-C) Dihedral Angle (C-N-C-C) Relative Energy (kcal/mol)
A (Global Minimum) 178° 65° 0.00
B -62° 70° 1.25
C 175° -170° 2.10

Note: This data is illustrative and represents a potential outcome of a computational study.

Electronic Structure and Bonding Analysis

Understanding the electronic structure is key to deciphering a molecule's reactivity and properties. For (4-Ethylphenyl)methylamine, methods like Density Functional Theory (DFT) can provide a detailed picture of electron distribution and bonding.

Analysis of the molecular orbitals (MOs) would reveal the distribution of electron density. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are central to chemical reactivity. The nitrogen atom's lone pair of electrons is expected to significantly contribute to the HOMO, making it a likely site for electrophilic attack.

Natural Bond Orbital (NBO) analysis can further elucidate the bonding characteristics, providing information on hybridization, bond orders, and atomic charges. The nitrogen atom in a secondary amine is typically sp³ hybridized, accommodating its two carbon substituents, one hydrogen atom, and the lone pair. The C-N bonds will exhibit sigma (σ) character, and their polarity can be quantified by examining the partial atomic charges. The aromatic ring will feature a delocalized π-system.

Prediction of Reactivity and Selectivity via DFT Calculations

DFT calculations are a powerful tool for predicting where and how a molecule is likely to react. By calculating various molecular properties, insights into reactivity and selectivity can be gained.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction. It posits that chemical reactions are often governed by the interaction between the HOMO of one reactant and the LUMO of another.

HOMO (Highest Occupied Molecular Orbital): The energy and location of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity). For (4-Ethylphenyl)methylamine, the HOMO is expected to be localized primarily on the nitrogen atom due to its lone pair, with some delocalization into the aromatic ring. This suggests that the nitrogen atom is the primary nucleophilic center.

LUMO (Lowest Unoccupied Molecular Orbital): The energy and location of the LUMO indicate the molecule's ability to accept electrons (electrophilicity). The LUMO is likely to be distributed over the antibonding orbitals of the aromatic ring and the C-N bonds.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for (4-Ethylphenyl)methylamine (Calculated at B3LYP/6-31G level)*

Molecular Orbital Energy (eV)
HOMO -5.8
LUMO 1.2

Note: This data is for illustrative purposes.

Reaction Pathway Calculations and Transition State Modeling

Computational chemistry allows for the detailed exploration of potential reaction mechanisms. By mapping the potential energy surface for a given reaction, the minimum energy pathway can be identified. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate.

For example, in a potential N-alkylation reaction of (4-Ethylphenyl)methylamine with an alkyl halide, a transition state structure where the new C-N bond is partially formed and the C-halide bond is partially broken could be modeled. The activation energy for the reaction, which is the energy difference between the reactants and the transition state, can be calculated. This provides a quantitative measure of the reaction's feasibility. Comparing the activation energies for different possible reaction pathways can predict the most likely mechanism and the expected products.

Molecular Dynamics Simulations for Solvent and Conformational Effects

While quantum chemical calculations are often performed in the gas phase (in vacuum), real-world chemistry happens in solution. Molecular Dynamics (MD) simulations can be used to study the behavior of (4-Ethylphenyl)methylamine in a solvent environment.

In an MD simulation, the motion of the molecule and the surrounding solvent molecules is simulated over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape in the presence of a solvent, which can stabilize certain conformations over others through intermolecular interactions like hydrogen bonding or dipole-dipole interactions.

MD simulations can provide insights into:

The average conformation of the molecule in solution.

The flexibility and dynamics of the different parts of the molecule.

The structure of the solvent shell around the molecule.

The influence of the solvent on reaction dynamics and energy barriers.

By providing a dynamic picture of the molecule's behavior, MD simulations complement the static information obtained from quantum chemical calculations, offering a more complete understanding of the compound's properties in a realistic environment.

No Information Found for "(4-Ethylphenyl)methylamine" in Advanced Chemical Synthesis

Following a comprehensive search of scientific literature and chemical databases, no research, data, or publications could be identified for the chemical compound "(4-Ethylphenyl)methylamine" in the context of advanced applications in organic synthesis as outlined in the requested article structure.

The search encompassed the compound's potential role as a chiral ligand precursor, its utilization as a building block in complex molecule synthesis, its function as a reagent in specific chemical transformations, and its involvement in cascade reactions. Despite targeted queries aimed at each of these specific areas, no relevant information or research findings related to "(4-Ethylphenyl)methylamine" were found.

This lack of available information prevents the generation of a scientifically accurate and verifiable article based on the provided outline. The advanced applications specified, such as the development of ligands for asymmetric catalysis, the synthesis of heterocyclic compounds and advanced organic materials, and its role in specific chemical transformations and cascade reactions, appear to be un-documented for this particular compound in the public domain.

Therefore, it is not possible to provide the requested article with detailed research findings and data tables as no such data for "(4-Ethylphenyl)methylamine" appears to exist in the accessible scientific record.

Derivatization and Analogue Synthesis of 4 Ethylphenyl Methylamine

Systematic Modification of the N-Alkyl Substituents

The conversion of a primary amine, such as (4-ethylphenyl)methylamine, into a secondary amine like (4-Ethylphenyl)methylamine is a fundamental N-alkylation reaction. acsgcipr.org A prevalent and highly effective method for this transformation is reductive amination. wikipedia.orgmasterorganicchemistry.com This process involves the reaction of the primary amine with a ketone or aldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine. wikipedia.orgmasterorganicchemistry.com

For the synthesis of (4-Ethylphenyl)methylamine, (4-ethylphenyl)methylamine would be reacted with pentan-3-one. The reaction is typically performed in a one-pot manner, where the amine, ketone, and a selective reducing agent are combined. wikipedia.org

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com These reagents are favored because they are mild enough to selectively reduce the iminium ion intermediate without significantly reducing the starting ketone. masterorganicchemistry.com The reaction is generally conducted under weakly acidic conditions, which helps to facilitate the formation of the imine intermediate. wikipedia.org

An alternative strategy for N-alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents. organic-chemistry.orgacs.org In this approach, a catalyst, often based on ruthenium or iridium, temporarily dehydrogenates an alcohol (like pentan-3-ol) to the corresponding ketone (pentan-3-one). nih.govorganic-chemistry.org This ketone then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and yielding the secondary amine. organic-chemistry.org This method is considered a green chemistry approach as its primary byproduct is water. acsgcipr.org

Table 1: Common Methods for N-Alkylation of Benzylamines
MethodAlkylating AgentTypical Reagents/CatalystsKey Features
Reductive AminationKetone (e.g., Pentan-3-one)NaBH₃CN, NaBH(OAc)₃, Ti(O-iPr)₄High selectivity, mild conditions, avoids over-alkylation. masterorganicchemistry.comorganic-chemistry.org
Hydrogen AutotransferAlcohol (e.g., Pentan-3-ol)Ru or Ir pincer complexes, KOtBuAtom-economic, environmentally benign, uses alcohols directly. organic-chemistry.orgnih.gov
Direct AlkylationAlkyl Halide (e.g., 3-Bromopentane)Base (e.g., K₂CO₃, Et₃N)Prone to over-alkylation, less selective for secondary amines. masterorganicchemistry.com

Functionalization of the Phenyl Ring

Modifying the phenyl ring of N-alkylated (4-ethylphenyl)methylamine derivatives allows for the fine-tuning of the molecule's electronic properties. Standard electrophilic aromatic substitution reactions can be employed, though the reaction conditions must be chosen carefully to avoid side reactions at the amine nitrogen.

A common strategy involves performing the ring functionalization on a precursor before the N-alkylation step. For instance, 4-ethylbenzaldehyde (B1584596) or 4-ethylbenzonitrile (B1329635) could be subjected to nitration or halogenation. A patent describes a multi-step process for preparing 4-amino-N-alkylbenzylamines that involves acetylation of the starting N-alkyl benzylamine, followed by nitration at the 4-position of the phenyl ring, deprotection, and subsequent reduction of the nitro group. google.com This sequence demonstrates that the phenyl ring can be functionalized even after the secondary amine is formed, provided the nitrogen is appropriately protected. google.com

For example, nitration of N-acetyl-(4-ethylphenyl)methylamine with nitrosonitric acid at low temperatures would likely yield the 4-nitro derivative. google.com Subsequent reduction of the nitro group to an amine, followed by other transformations, allows for a wide range of functionalities to be introduced.

Table 2: Representative Phenyl Ring Functionalization Reactions
ReactionReagentsTypical Position of SubstitutionNotes
NitrationHNO₃/H₂SO₄ or Nitrosonitric acidOrtho to the benzyl (B1604629) group (position 3 or 5)Requires N-protection (e.g., acetylation) to prevent oxidation. google.com
HalogenationBr₂/FeBr₃ or Cl₂/FeCl₃Ortho to the benzyl group (position 3 or 5)Lewis acid catalyst is typically required.
SulfonationFuming H₂SO₄Ortho to the benzyl group (position 3 or 5)Can be reversible at high temperatures.
Friedel-Crafts AcylationAcyl chloride/AlCl₃Ortho to the benzyl group (position 3 or 5)N-protection is essential to prevent acylation at the nitrogen.

Exploration of Steric and Electronic Effects on Reactivity

The introduction of substituents on both the nitrogen atom and the phenyl ring significantly impacts the molecule's reactivity due to steric and electronic effects. researchgate.net

Steric Effects: The pentan-3-yl group is a moderately bulky secondary alkyl substituent. Its presence on the nitrogen atom creates steric hindrance around the nitrogen lone pair and the benzylic C-N bond. nih.gov This steric bulk can influence reaction rates; for example, it may hinder further N-alkylation, making the synthesis of the secondary amine from the primary amine more selective. masterorganicchemistry.com In reactions involving the nitrogen atom as a nucleophile, the bulky group can decrease reactivity compared to less hindered analogues like an N-methyl or N-ethyl group. mdpi.com Computational studies on related systems have shown that steric effects can be quantified and often depend specifically on the reaction being studied, meaning a universal scale is not always possible. nih.gov However, a bulky group will consistently be recognized as bulky across different reaction types. nih.gov

Electronic Effects: Substituents on the phenyl ring modify the electron density of the entire molecule. nih.gov Electron-donating groups (like the existing ethyl group, or methoxy) increase the electron density on the aromatic ring and also enhance the nucleophilicity of the nitrogen atom through inductive and mesomeric effects. Conversely, electron-withdrawing groups (such as nitro or trifluoromethyl) decrease the ring's electron density and reduce the nitrogen's basicity and nucleophilicity. nih.govscispace.com These electronic modifications directly affect the reactivity in processes like further aromatic substitution or reactions involving the amine functionality. researchgate.net For instance, the rate of electrophilic aromatic substitution would be enhanced by electron-donating groups and diminished by electron-withdrawing ones. nih.gov

Synthesis of Structural Isomers and Stereoisomers

The synthesis of isomers of (4-Ethylphenyl)methylamine involves using isomeric starting materials.

Structural Isomers: Positional isomers can be synthesized by starting with the corresponding isomers of 4-ethylbenzaldehyde. For example, reductive amination of 2-ethylbenzaldehyde (B125284) or 3-ethylbenzaldehyde (B1676439) with pentan-3-amine would yield (2-Ethylphenyl)methylamine and (3-Ethylphenyl)methylamine, respectively. The synthetic routes, such as reductive amination or N-alkylation with 3-bromopentane, would be directly analogous to those used for the 4-ethylphenyl isomer. The one-pot synthesis of structural isomers based on a pyrene-imidazole core highlights how different starting materials can be used to generate distinct isomeric products under the same reaction conditions. nih.gov

Stereoisomers: The target molecule, (4-Ethylphenyl)methylamine, is achiral. The pentan-3-yl group has a plane of symmetry, and there are no stereocenters in the molecule. However, if an asymmetric ketone or a chiral amine were used in the synthesis, stereoisomers could be generated. For example, reacting (4-ethylphenyl)methylamine with pentan-2-one would produce a chiral center at the carbon atom bonded to the nitrogen, resulting in a racemic mixture of (R)- and (S)-(4-Ethylphenyl)methylamine. Asymmetric reductive amination techniques, employing chiral catalysts or auxiliaries, could be used to synthesize a specific enantiomer if desired. wikipedia.org

Analytical Methodologies for Complex Reaction Mixtures Involving 4 Ethylphenyl Methylamine

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation and purity assessment of components within complex reaction mixtures. High-Performance Liquid Chromatography (HPLC) is a primary technique for analyzing non-volatile compounds like (4-Ethylphenyl)methylamine derivatives. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Gradient elution is often employed to achieve optimal separation of compounds with varying polarities.

Gas Chromatography (GC) is also a powerful tool, particularly for volatile derivatives or after a suitable derivatization step to increase the volatility and thermal stability of the analytes. A capillary column with a non-polar or medium-polarity stationary phase is generally used. The choice of detector, such as a Flame Ionization Detector (FID) for general hydrocarbon analysis or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity towards nitrogen-containing compounds, is critical for achieving the desired selectivity and sensitivity.

For the separation of enantiomers, chiral chromatography is the method of choice. Chiral stationary phases (CSPs) can be used in both HPLC and GC to resolve the stereoisomers of chiral amines.

Table 1: Illustrative HPLC Method Parameters for the Analysis of (4-Ethylphenyl)methylamine Derivatives

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Mass Spectrometry for Structural Confirmation and Reaction Monitoring

Mass spectrometry (MS) is a vital technique for the structural elucidation and monitoring of reaction progress. When coupled with a chromatographic separation method (e.g., GC-MS or LC-MS), it provides both retention time and mass-to-charge ratio (m/z) information, which is highly specific for compound identification.

In the electron ionization (EI) mass spectrum of N-alkylated benzylamines, characteristic fragmentation patterns are observed. nih.gov For a compound like (4-Ethylphenyl)methylamine, one would expect to see a molecular ion peak (M+). Key fragmentation pathways would likely involve cleavage of the C-N bonds. A significant fragment would be the tropylium (B1234903) ion or a substituted tropylium ion resulting from the cleavage of the bond beta to the aromatic ring. For instance, the 4-ethylphenylmethyl cation would be a prominent peak. Another characteristic fragmentation would be the loss of the pentan-3-yl group or fragments thereof.

Electrospray ionization (ESI), often used with LC-MS, is a softer ionization technique that typically results in a prominent protonated molecular ion ([M+H]+), which is useful for confirming the molecular weight of the target compound and any intermediates or byproducts.

Table 2: Predicted Key Mass Fragments for (4-Ethylphenyl)methylamine

FragmentPredicted m/zDescription
[M]+205Molecular Ion
[M-C2H5]+176Loss of an ethyl group from the pentyl chain
[C9H11]+1194-Ethylbenzyl cation
[C5H11]+71Pentyl cation

NMR Spectroscopy for Mechanistic Insights and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing detailed structural information and mechanistic insights. Both 1H and 13C NMR are routinely used to characterize the products of a reaction involving (4-Ethylphenyl)methylamine.

In the 1H NMR spectrum of (4-Ethylphenyl)methylamine, distinct signals would be expected for the aromatic protons, the benzylic methylene (B1212753) protons, the methine proton of the pentan-3-yl group, and the various methylene and methyl protons of the alkyl chains. rsc.orghmdb.caresearchgate.netchemicalbook.comrsc.org The chemical shifts and coupling patterns of these protons provide a wealth of information about the connectivity of the molecule. For example, the benzylic protons would appear as a singlet, while the protons on the pentan-3-yl group would exhibit more complex splitting patterns.

13C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shift is indicative of its chemical environment (e.g., aromatic, aliphatic, attached to a heteroatom).

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the complete connectivity of the molecule and to assign all proton and carbon signals unambiguously. For stereochemical assignment, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity of protons, which can be crucial in determining the relative stereochemistry of chiral centers.

Table 3: Predicted 1H NMR Chemical Shifts for (4-Ethylphenyl)methylamine

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic (C6H4)7.1-7.3m
Benzylic (CH2-Ph)~3.7s
N-CH (pentan-3-yl)~2.5p
CH2 (ethyl on ring)~2.6q
CH3 (ethyl on ring)~1.2t
CH2 (pentan-3-yl)~1.4m
CH3 (pentan-3-yl)~0.9t

X-ray Crystallography for Absolute Stereochemistry

When a crystalline derivative of the compound of interest can be obtained, single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure, including the absolute stereochemistry of chiral centers. nih.govnih.gov This technique is particularly valuable when the molecule contains one or more stereocenters, as is the case for chiral derivatives of (4-Ethylphenyl)methylamine.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined with high precision. This allows for the unambiguous assignment of the R or S configuration at each chiral center. nih.gov While obtaining suitable crystals can be a challenge, the structural information provided by X-ray crystallography is unparalleled in its detail and certainty. scilit.comresearchgate.net

Q & A

Q. What are the common synthetic routes for preparing (4-Ethylphenyl)methylamine, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution. For example:

  • Reductive amination : React 4-ethylbenzaldehyde with pentan-3-ylamine in the presence of a reducing agent (e.g., NaBH4 or H2/Pd-C). Solvents like tetrahydrofuran (THF) or methanol are preferred for proton exchange .
  • Nucleophilic substitution : Use a halogenated 4-ethylbenzyl derivative (e.g., 4-ethylbenzyl chloride) with pentan-3-ylamine in a polar aprotic solvent (e.g., dimethylformamide) under reflux (80–100°C) .
    Critical parameters include:
  • Temperature control : Higher temperatures (>100°C) may lead to side reactions like imine formation .
  • Solvent choice : THF improves amine nucleophilicity, while DMF enhances reaction rates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of (4-Ethylphenyl)methylamine?

Methodological Answer:

Technique Key Parameters Expected Observations Reference
1H NMR 400 MHz, CDCl3δ 1.2–1.5 (m, pentan-3-yl CH2), δ 2.5 (t, benzylic CH2), δ 7.2 (d, aromatic H)
13C NMR DMSO-d625–35 ppm (pentan-3-yl carbons), 125–140 ppm (aromatic carbons)
HRMS ESI+m/z 234.1854 [M+H]+ (calc. 234.1852)
HPLC C18 column, 70:30 MeCN:H2ORetention time = 8.2 min (purity >98%)
Note : Residual solvent analysis (GC-MS) and elemental analysis (C, H, N) are recommended for batch validation .

Q. How does the electronic nature of the 4-ethylphenyl substituent influence the compound's stability under various storage conditions?

Methodological Answer: The 4-ethyl group acts as an electron-donating group, stabilizing the aromatic ring against electrophilic degradation. Key stability considerations:

  • Oxidative stability : Store under inert gas (N2/Ar) to prevent imine formation via benzylic C-H oxidation .
  • Photostability : Protect from UV light to avoid radical-mediated decomposition (observed in fluorinated analogs) .
  • Hydrolytic stability : Maintain pH 6–8 in aqueous solutions; acidic conditions protonate the amine, increasing reactivity .
    Accelerated stability studies (40°C/75% RH for 6 months) are recommended to assess long-term storage .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictory biological activity data observed in in vitro versus in vivo studies of (4-Ethylphenyl)methylamine derivatives?

Methodological Answer: Contradictions often arise from:

  • Metabolic differences : Use hepatic microsome assays to identify metabolites (e.g., N-oxides) that may inhibit activity in vivo .
  • Isomerism : Chiral HPLC separates enantiomers for individual bioactivity profiling (e.g., R vs. S configurations) .
  • Protein binding : Equilibrium dialysis quantifies plasma protein binding, which reduces free drug availability in vivo .
    Case Study : In fluorophenyl analogs, in vitro IC50 values for receptor binding dropped 10-fold in vivo due to rapid glucuronidation . Mitigate via structural modifications (e.g., methyl groups at C-3 to block metabolism) .

Q. How can computational chemistry tools be integrated with experimental data to predict the regioselectivity of electrophilic substitution reactions in (4-Ethylphenyl)methylamine analogs?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electron-rich sites (e.g., para to ethyl group for nitration) .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. water) on transition-state energies .
  • Machine Learning : Train models on PubChem data (e.g., 153 analogs) to predict substituent effects on reaction outcomes .
    Validation : Compare predicted vs. experimental regioselectivity using HPLC-MS to quantify product ratios .

Q. What experimental approaches are recommended for investigating the metabolic stability of (4-Ethylphenyl)methylamine in hepatic microsome assays?

Methodological Answer:

  • Phase I Metabolism : Incubate with rat liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Quench with acetonitrile at 0, 15, 30, 60 min. Analyze via LC-MS/MS to calculate half-life (t1/2) .
  • Phase II Metabolism : Add UDP-glucuronic acid (2 mM) to detect glucuronide conjugates. Use β-glucuronidase inhibition controls .
  • CYP Inhibition : Co-incubate with CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .
    Data Interpretation : A t1/2 >60 min indicates high metabolic stability, suitable for further in vivo testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.